molecular formula C7H6FNO4S B1361771 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene CAS No. 914636-41-2

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene

Cat. No. B1361771
M. Wt: 219.19 g/mol
InChI Key: KEHWURDASSIIAC-UHFFFAOYSA-N
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Description

1-Fluoro-2-(methylsulfonyl)benzene, also known as 2-Fluorophenyl methyl sulfone, is a chemical compound with the molecular formula C7H7FO2S . It has an average mass of 174.193 Da and a monoisotopic mass of 174.015076 Da .

Scientific Research Applications

Nucleophilic Properties and Reactions

  • Sulphenate anions, related to compounds like 1-fluoro-2-(methylsulphonyl)-4-nitrobenzene, exhibit ambident nucleophilicity. They undergo different methylation reactions based on the methylating agents used (Hogg & Robertson, 1979).

Synthesis and Characterization

  • Synthesis and characterization studies have been conducted on compounds similar to 1-fluoro-2-(methylsulphonyl)-4-nitrobenzene, like 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, which was synthesized and analyzed using various techniques including X-ray crystallography (Sweeney, McArdle, & Aldabbagh, 2018).

Reaction Mechanisms

  • Research has explored the preparation and reactivity of nitrobenzene derivatives, like 2-Fluoro-5-nitrobenzonitrile, providing insights into the reaction mechanisms of compounds structurally related to 1-fluoro-2-(methylsulphonyl)-4-nitrobenzene (Wilshire, 1967).

Synthesis of Intermediates for Pesticides

  • Compounds like 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride have been synthesized as key intermediates for pesticides. These studies contribute to understanding the synthesis processes of related compounds such as 1-fluoro-2-(methylsulphonyl)-4-nitrobenzene (Du, Chen, Zheng, & Xu, 2005).

Inhibition of Leukocyte Functions

  • Studies have shown that fluorinated nitrobenzenes, including compounds like 1-fluoro-2,4-dinitrobenzene, inhibit various functions of rabbit polymorphonuclear leukocytes. This research is relevant to understanding the biological activities of similar compounds (Elferink & Deierkauf, 1984).

Synthetically Useful Reactions

  • Research on the rearrangement of benzyl ethers to o-benzylphenol in fluorobenzene sheds light on useful synthetic reactions relevant to the chemical class of 1-fluoro-2-(methylsulphonyl)-4-nitrobenzene (Luzzio & Chen, 2009).

Electrogenic Polysulphide Reactions

  • Electrogenic reactions involving polysulphide ions with haloaromatics provide insights into the reactivity of nitroaromatic compounds, which is significant for understanding the behavior of 1-fluoro-2-(methylsulphonyl)-4-nitrobenzene (Benaichouche, Bosser, Paris, & Plichon, 1991).

Safety And Hazards

The safety data sheet for 1-Fluoro-2-nitrobenzene indicates that it is highly flammable and causes serious eye damage. It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-fluoro-2-methylsulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHWURDASSIIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650435
Record name 1-Fluoro-2-(methanesulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene

CAS RN

914636-41-2
Record name 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-2-(methanesulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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